molecular formula C26H18N4O3S B11669120 (2Z,5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z,5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B11669120
M. Wt: 466.5 g/mol
InChI Key: QQYMRUFVXBZUQE-ZNCAUEQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,5E)-5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a pyrrole ring, and a nitrophenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E,5E)-5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the pyrrole and nitrophenyl groups through condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and phenyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group, which can further participate in additional chemical transformations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions include various substituted derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator, contributing to the development of new therapeutic agents.

Medicine: The compound’s unique structure and potential biological activities make it a candidate for drug discovery, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2E,5E)-5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Uniqueness: The uniqueness of (2E,5E)-5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE lies in its combination of a thiazolidinone ring with a pyrrole and nitrophenyl group, which imparts distinct chemical and biological properties not commonly found in other compounds.

This detailed article provides a comprehensive overview of (2E,5E)-5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H18N4O3S

Molecular Weight

466.5 g/mol

IUPAC Name

(5E)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H18N4O3S/c31-25-24(18-23-12-7-17-28(23)20-13-15-22(16-14-20)30(32)33)34-26(27-19-8-3-1-4-9-19)29(25)21-10-5-2-6-11-21/h1-18H/b24-18+,27-26?

InChI Key

QQYMRUFVXBZUQE-ZNCAUEQNSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-])/S2)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-])S2)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.